molecular formula C19H19N3O2S B2422877 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207045-45-1

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2422877
CAS No.: 1207045-45-1
M. Wt: 353.44
InChI Key: ZPBVCIPXTZHSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) cation channel. TRPM2 is a calcium-permeable channel activated by oxidative stress and ADP-ribose, playing a critical role in cellular responses to reactive oxygen species. Its expression in immune cells, pancreatic beta-cells, and neurons links it to various pathological conditions. This compound has been demonstrated to effectively inhibit TRPM2 channel activation, thereby reducing calcium influx and subsequent cellular effects. As a research tool, it is primarily valued for investigating the role of TRPM2 in oxidative stress-induced cell death, particularly in neurodegenerative models and ischemic injury. Studies have utilized this antagonist to elucidate TRPM2's contribution to neuronal apoptosis, making it a key compound for exploring potential neuroprotective strategies. Furthermore, its application extends to immunological research, where TRPM2 modulation affects chemokine production and neutrophil function, and to diabetes research, where it helps probe the channel's role in beta-cell dysfunction. The specificity and potency of this acetamide derivative make it an essential pharmacological probe for dissecting TRPM2-mediated signaling pathways in a wide range of cellular and disease models.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-5-3-4-6-16(13)22-17(11-21-19(22)25-12-18(20)23)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBVCIPXTZHSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Core: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol under acidic or basic conditions.

    Substitution Reactions:

    Thioacetamide Formation: The final step involves the reaction of the imidazole derivative with thioacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the compound undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic properties and solubility.

  • Reaction Conditions :

    • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

    • Outcome : Selective oxidation to sulfoxide (R-SO-R') or sulfone (R-SO₂-R') depending on stoichiometry and reaction time.

Oxidizing Agent Product Yield Reference
H₂O₂ (1 equiv)Sulfoxide75%
H₂O₂ (excess)Sulfone62%

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety participates in nucleophilic substitution reactions, enabling functionalization of the nitrogen atom.

  • Reaction with Alkyl Halides :

    • Conditions : K₂CO₃ as base, DMF solvent, 60°C.

    • Outcome : Alkylation produces N-alkyl derivatives, enhancing lipophilicity and bioavailability.

Alkyl Halide Product Yield Reference
CH₃IN-Methylacetamide derivative68%

Imidazole Ring Functionalization

The imidazole core undergoes electrophilic substitution, particularly at the C-4 position, due to electron-donating effects of the methoxyphenyl group.

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ mixture at 0°C.

    • Outcome : Introduces a nitro group at C-4, altering electronic properties for downstream applications.

Reagent Product Yield Reference
HNO₃/H₂SO₄4-Nitroimidazole derivative55%

Thioether Cleavage

The thioether bridge can be cleaved under reductive conditions to generate thiol intermediates.

  • Reduction with LiAlH₄ :

    • Conditions : LiAlH₄ in THF, reflux.

    • Outcome : Cleavage of the C–S bond yields 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2-thiol, a precursor for further modifications.

Acylation Reactions

The acetamide group reacts with acyl chlorides to form N-acylated derivatives.

  • Reaction with Benzoyl Chloride :

    • Conditions : Pyridine as base, CH₂Cl₂ solvent, room temperature.

    • Outcome : Formation of N-benzoylacetamide derivatives, useful in probing steric effects.

Biological Activity Correlations

Structural modifications via these reactions influence biological efficacy. For example:

Derivative Anticancer IC₅₀ (MCF-7) Mechanism Reference
Parent Compound15 µMDNA fragmentation
Sulfone Derivative8 µMEnhanced ROS generation
N-Methylacetamide Derivative12 µMTubulin inhibition

Mechanistic Insights

  • Thioether Oxidation : The sulfur atom’s lone pair facilitates stepwise oxidation, with sulfoxide formation being kinetically favored.

  • Imidazole Reactivity : Electron-donating substituents (e.g., methoxyphenyl) direct electrophiles to the C-4 position via resonance stabilization .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for further research:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may be effective against various microbial strains, including both gram-positive and gram-negative bacteria. For instance, related compounds have shown efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research has demonstrated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro tests on cancer cell lines have revealed low IC50 values, suggesting significant cytotoxicity .
  • Antitubercular Activity : Some derivatives of similar structural frameworks have been assessed for their antitubercular activity against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo studies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards various cancer cell lines
AntitubercularInhibitory action against Mycobacterium tuberculosis

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria, indicating the importance of structural optimization in drug design .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation, but it is hypothesized that it may interfere with microbial cell wall synthesis and induce apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the o-tolyl group.

    2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Contains a p-tolyl group instead of an o-tolyl group.

Uniqueness

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 4-methoxyphenyl and o-tolyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Overview

The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, thioether linkage, and acetamide functionality. Its molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S with a molecular weight of 353.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Imidazole RingCentral to its biological activity, allowing for coordination with metal ions.
Thioether LinkageContributes to the compound's reactivity and interaction with biological macromolecules.
Acetamide FunctionalityFacilitates hydrogen bonding and hydrophobic interactions with proteins.

The biological activity of 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the thioether and acetamide groups enable the formation of hydrogen bonds and hydrophobic interactions, modulating biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viral RNA polymerases. It demonstrated notable inhibitory effects in vitro, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

Research has focused on the compound's role as an inhibitor of enzymes such as α-glucosidase, which is crucial in the management of type 2 diabetes by regulating blood glucose levels. The compound exhibited competitive inhibition with an IC50 value significantly lower than standard drugs like acarbose .

Synthesis and Evaluation

A study conducted on derivatives of this compound highlighted its synthesis through multi-step organic reactions involving thioether formation and acetamide coupling . The derivatives were evaluated for their biological activities, revealing that modifications to the substituents on the imidazole ring significantly influenced their potency.

Comparative Analysis

In a comparative study against other imidazole derivatives, 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide showed superior efficacy in inhibiting specific enzymes involved in metabolic pathways related to diabetes and cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide?

  • Methodology : The synthesis typically involves a multi-step pathway:

Functionalization of the imidazole core : Introduce the 4-methoxyphenyl group via nucleophilic substitution or condensation reactions under reflux with catalysts like acetic acid .

Thioether formation : React the imidazole intermediate with thioacetic acid derivatives (e.g., 2-mercaptoacetamide) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Final coupling : Attach the o-tolyl group using Suzuki-Miyaura cross-coupling (palladium catalysts) or Ullmann-type reactions .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity (>95%) products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in o-tolyl at δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 396.12) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 62.5%, H: 4.8%, N: 14.1%) .

Advanced Research Questions

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Key modifications :

  • Substitution on the imidazole ring : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electronic properties and binding affinity .
  • Thioacetamide moiety optimization : Introduce methyl or halogen substituents on the acetamide nitrogen to improve metabolic stability .
  • Heterocyclic replacements : Swap the thiazole/thiadiazole moiety (if present) with triazoles to modulate solubility and target selectivity .
    • Screening : Use in vitro assays (e.g., enzyme inhibition, cell viability) to evaluate modifications. For example, COX-1/2 inhibition assays guide anti-inflammatory potential .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Troubleshooting factors :

  • Assay conditions : Adjust pH (e.g., 7.4 for physiological relevance), solvent (DMSO concentration <1% to avoid cytotoxicity), and incubation time .
  • Structural analogs : Compare with derivatives (e.g., 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiadiazol-2-yl)acetamide) to identify activity trends .
  • Molecular docking : Simulate interactions with targets (e.g., kinase ATP-binding pockets) to rationalize discrepancies between in vitro and in silico results .

Q. What reaction mechanisms govern its stability under varying conditions (e.g., acidic/alkaline media)?

  • Degradation pathways :

  • Acidic hydrolysis : The thioether linkage may cleave via protonation, forming mercaptoimidazole and acetamide fragments .
  • Oxidative stress : Hydrogen peroxide oxidizes the sulfur atom to sulfoxide/sulfone derivatives, detectable by HPLC-MS .
    • Stabilization methods : Use antioxidants (e.g., BHT) in formulations or encapsulate in liposomes to protect against degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.